PROTAC BTK Degrader-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BTK Degrader-6 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Bruton’s tyrosine kinase (BTK). This compound has shown significant potential in treating B-cell malignancies and autoimmune diseases by selectively degrading BTK, a key protein involved in B-cell receptor signaling .
Preparation Methods
The synthesis of PROTAC BTK Degrader-6 involves the conjugation of a ligand for BTK with a ligand for an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for BTK is synthesized, often derived from known BTK inhibitors like Ibrutinib.
Linker Attachment: A linker is attached to the BTK ligand. This linker is designed to provide optimal spatial orientation for the subsequent steps.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase, such as Thalidomide, is synthesized.
Conjugation: The BTK ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.
Chemical Reactions Analysis
PROTAC BTK Degrader-6 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of BTK, facilitated by the E3 ubiquitin ligase recruited by the PROTAC molecule. This reaction tags BTK for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, BTK is recognized and degraded by the proteasome, leading to the reduction of BTK levels in the cell.
Scientific Research Applications
PROTAC BTK Degrader-6 has a wide range of scientific research applications:
Cancer Research: It is used to study and treat B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Autoimmune Diseases: The compound has shown promise in treating autoimmune diseases by reducing the hyperactivation of B cells and the production of autoantibodies.
Drug Resistance Studies: It is used to overcome resistance mechanisms associated with traditional BTK inhibitors, providing a new therapeutic strategy for resistant cancer types.
Mechanism of Action
PROTAC BTK Degrader-6 exerts its effects through a mechanism involving the ubiquitin-proteasome system:
Binding: The BTK ligand binds to BTK, while the E3 ligase ligand binds to an E3 ubiquitin ligase.
Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex between BTK, the PROTAC, and the E3 ubiquitin ligase.
Ubiquitination: The E3 ubiquitin ligase ubiquitinates BTK, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated BTK is recognized and degraded by the proteasome, leading to the reduction of BTK levels and inhibition of BTK-mediated signaling pathways.
Comparison with Similar Compounds
PROTAC BTK Degrader-6 is unique compared to other similar compounds due to its high selectivity and potency in degrading BTK. Similar compounds include:
This compound stands out due to its specific design and effectiveness in targeting and degrading BTK, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C45H47N11O6 |
---|---|
Molecular Weight |
837.9 g/mol |
IUPAC Name |
5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C45H47N11O6/c46-41-39-40(29-6-9-33(10-7-29)62-32-4-2-1-3-5-32)50-56(42(39)48-27-47-41)30-14-16-53(17-15-30)38(58)26-52-20-18-51(19-21-52)23-28-24-54(25-28)31-8-11-34-35(22-31)45(61)55(44(34)60)36-12-13-37(57)49-43(36)59/h1-11,22,27-28,30,36H,12-21,23-26H2,(H2,46,47,48)(H,49,57,59) |
InChI Key |
SPGWKNITNYHIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CC(=O)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.